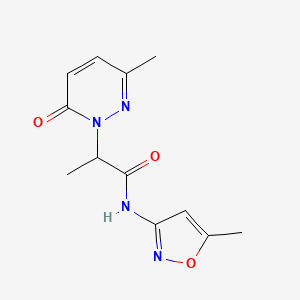
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry: : This compound is valuable in organic synthesis as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: : It has shown potential as an enzyme inhibitor in biochemical studies, helping to elucidate enzyme mechanisms and pathways.
Medicine: : Preliminary studies suggest it might exhibit anti-inflammatory or antimicrobial properties, warranting further investigation in pharmaceutical research.
Industry: : In the materials science domain, its derivatives could be explored for use in polymers or advanced materials due to their stability and reactivity.
Mecanismo De Acción
Molecular Targets: : The compound’s mechanism is often associated with its ability to interact with biological macromolecules such as proteins or nucleic acids.
Pathways: : It may inhibit specific enzymes by binding to their active sites or by interacting with key residues, disrupting normal biological processes.
Comparación Con Compuestos Similares
Similar Compounds: : Pyridazinone derivatives such as 3-methyl-6-oxopyridazine and isoxazole derivatives like 5-methylisoxazole.
Uniqueness: : The combination of both pyridazinone and isoxazole rings in a single molecule enhances its versatility in chemical reactivity and biological activity, making it a unique candidate for various applications.
Alright, that's the deep dive on 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide! Fascinating stuff, right?
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-4-5-11(17)16(14-7)9(3)12(18)13-10-6-8(2)19-15-10/h4-6,9H,1-3H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDAFKBZMBRFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
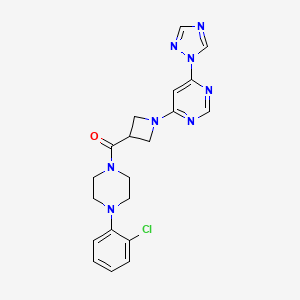
![2-Chloro-N-[2-methyl-1-(thiophen-2-YL)propyl]acetamide](/img/structure/B2788620.png)
![4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2788621.png)
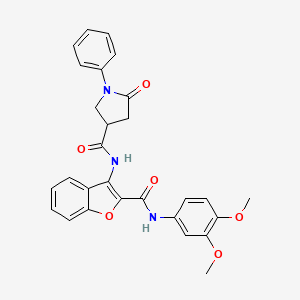
![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B2788625.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2788626.png)
![N-(3-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2788627.png)
![N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2788630.png)
![2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2788635.png)
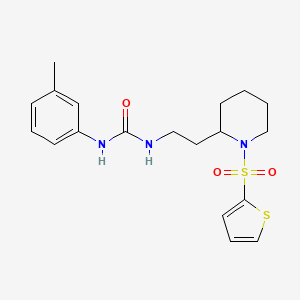
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2788637.png)
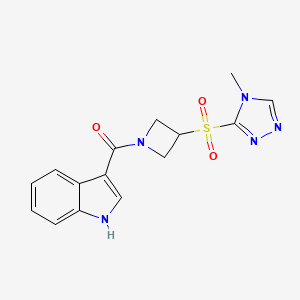
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2788639.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)
